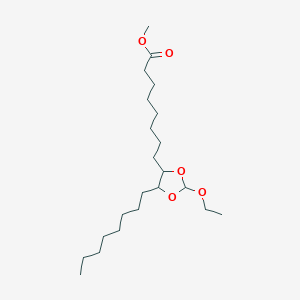
1-(2-Benzyl-2-methyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Benzyl-2-methyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Benzyl-2-methyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one typically involves the condensation of 2-aminobenzothiazole with benzyl methyl ketone under acidic or basic conditions. The reaction may require a catalyst such as hydrochloric acid or sodium hydroxide to proceed efficiently. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems can help control temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Benzyl-2-methyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1-(2-Benzyl-2-methyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The benzothiazole ring can intercalate with DNA or inhibit enzyme activity, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.
Benzothiazole: The parent compound of the benzothiazole family.
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
Uniqueness
1-(2-Benzyl-2-methyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the benzothiazole ring can lead to distinct properties compared to other benzothiazole derivatives.
Properties
CAS No. |
65576-76-3 |
|---|---|
Molecular Formula |
C17H17NOS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
1-(2-benzyl-2-methyl-1,3-benzothiazol-3-yl)ethanone |
InChI |
InChI=1S/C17H17NOS/c1-13(19)18-15-10-6-7-11-16(15)20-17(18,2)12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 |
InChI Key |
ZRPUXTBQNCFHQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2SC1(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


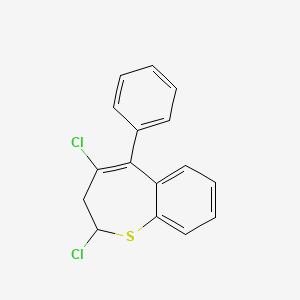
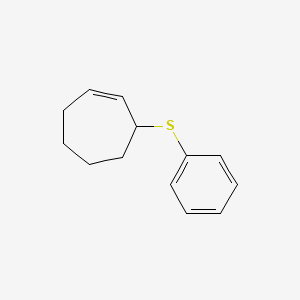
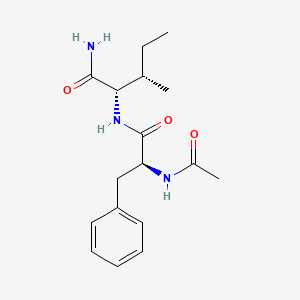
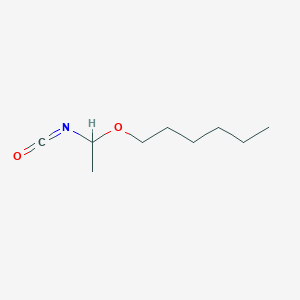
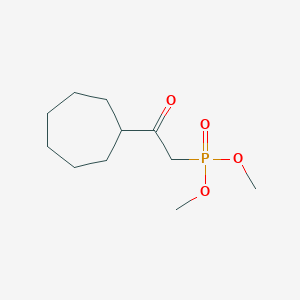



![5-Methyl-4H-furo[2,3-b][1]benzopyran-4-one](/img/structure/B14486903.png)
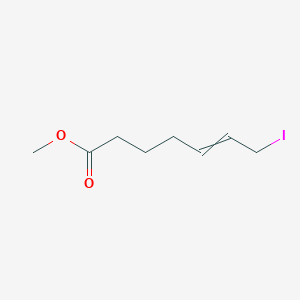
![1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide](/img/structure/B14486912.png)

